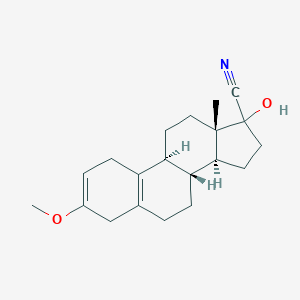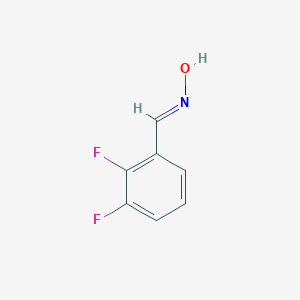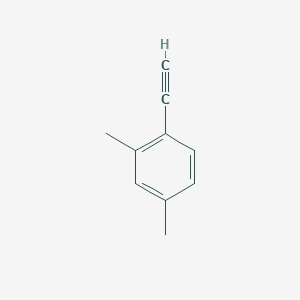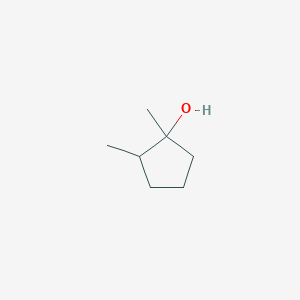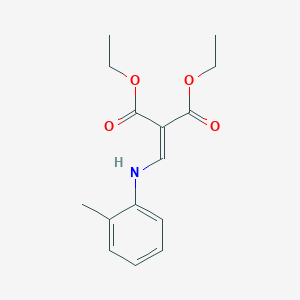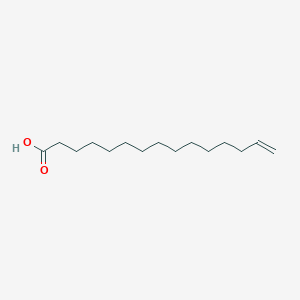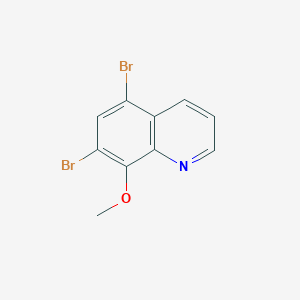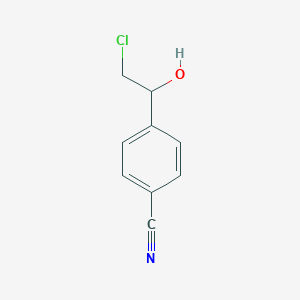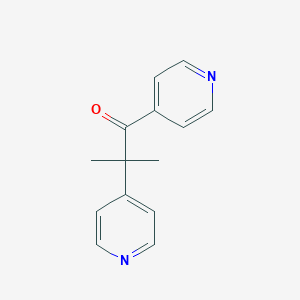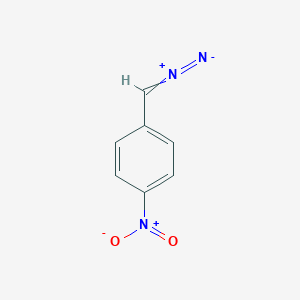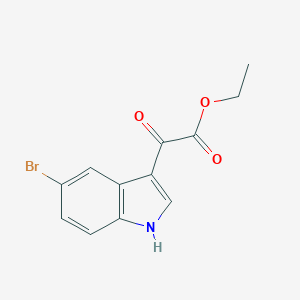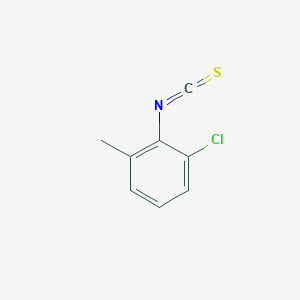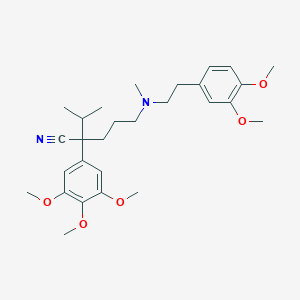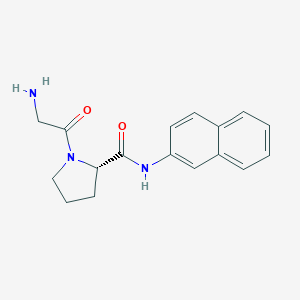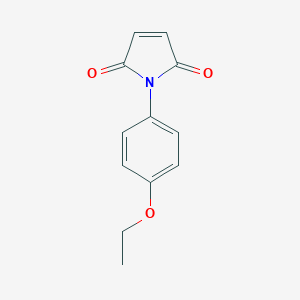
1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione is a derivative of the pyrrole-2,5-dione nucleus, which is a core structure in various heterocyclic compounds known for their biological activities. The ethoxyphenyl group at the 1-position indicates a modification that could potentially affect the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related pyrrole-2,5-dione derivatives has been explored in several studies. For instance, the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has been reported as inhibitors of glycolic acid oxidase, with the introduction of large lipophilic substituents resulting in potent inhibition . Another study describes the synthesis of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are structurally related to 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione, using palladium-catalysed aryl-aryl coupling reactions . These methods could potentially be adapted for the synthesis of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione.
Molecular Structure Analysis
The molecular structure of pyrrole-2,5-dione derivatives has been characterized using various spectroscopic techniques. For example, the structural determination of pyrrolidine-2,3-dione derivatives has been confirmed via NMR and mass spectrometry . These techniques could be employed to analyze the molecular structure of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione to confirm its identity and purity.
Chemical Reactions Analysis
Pyrrole-2,5-dione derivatives are known to undergo various chemical reactions. A study has shown that 4-ethoxycarbonyl-5-phenyl-substituted 1H-pyrrole-2,3-diones can react with 3-arylamino-1H-inden-1-ones to form spiroheterocycles . This indicates that 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione could also participate in similar spiroheterocyclization reactions, potentially leading to novel compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-2,5-dione derivatives can vary significantly depending on the substitution pattern. For example, the electrochemical polymerization of DPP derivatives has shown that the substitution pattern greatly influences the optical and electronic properties of the resulting polymers . Similarly, the introduction of an ethoxyphenyl group in 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione is likely to affect its solubility, stability, and reactivity, which could be explored through experimental studies.
Wissenschaftliche Forschungsanwendungen
Inhibitors and Biochemical Applications
1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione derivatives have been studied for their potential as biochemical inhibitors. Rooney et al. (1983) researched 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, finding that compounds with large lipophilic 4-substituents were potent inhibitors in vitro. This finding highlights the chemical's potential in biochemical applications, especially in enzyme inhibition (Rooney et al., 1983).
Corrosion Inhibition
The derivatives of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. Zarrouk et al. (2015) confirmed their inhibitory action through various methods, indicating their practical use in corrosion protection (Zarrouk et al., 2015).
Electronic and Photovoltaic Applications
1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione has been explored in the field of electronics, particularly in solar cells. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte using a derivative of this compound, aiming to improve electron transport in polymer solar cells. Their findings underscore its potential in enhancing the efficiency of solar energy devices (Hu et al., 2015).
Photoluminescence and Polymer Applications
Derivatives of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione have been used in developing photoluminescent materials. Beyerlein and Tieke (2000) synthesized a series of π-conjugated polymers containing this compound, which displayed strong photoluminescence and higher photochemical stability. These properties make them suitable for electronic applications (Beyerlein & Tieke, 2000).
Metallo-Supramolecular Polymers
Chen et al. (2014) explored the synthesis of metallo-supramolecular polymers based on 1,4-diketo-pyrrolo[3,4-c]pyrrole derivatives, showcasing their potential in creating materials with unique optical properties. This research opens avenues for the use of 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione in advanced material science (Chen et al., 2014).
Safety And Hazards
This would involve examining the compound’s toxicity, flammability, and other hazards. It could include information from safety data sheets and toxicological studies.
Zukünftige Richtungen
This would involve discussing potential future research directions. This could include possible modifications to the compound’s structure to improve its properties, additional studies to further understand its behavior, or potential applications for the compound.
I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to assist you.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-5-3-9(4-6-10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQZPKWGAFLVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172570 | |
| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
19077-60-2 | |
| Record name | N-(4-Ethoxyphenyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19077-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide, N-(p-ethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



